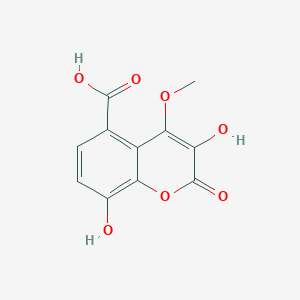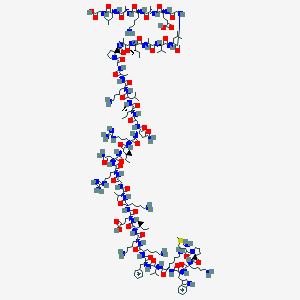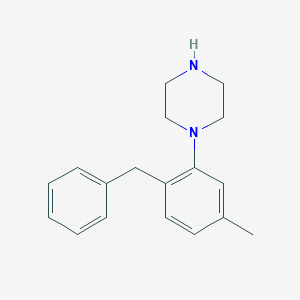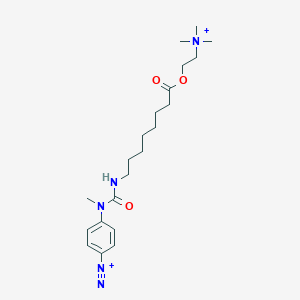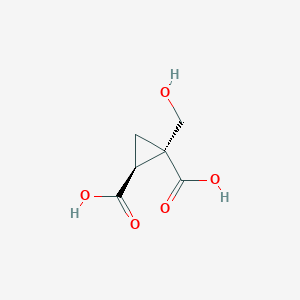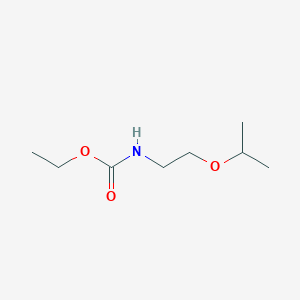
ethyl N-(2-propan-2-yloxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-propan-2-yloxyethyl)carbamate, also known as EPPC, is a carbamate compound that has been widely used in scientific research due to its unique properties. EPPC is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in the synthesis of other compounds and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl N-(2-propan-2-yloxyethyl)carbamate is not fully understood. However, it is believed that ethyl N-(2-propan-2-yloxyethyl)carbamate acts by inhibiting the activity of enzymes involved in the synthesis of cell wall components in fungi and bacteria. This leads to the disruption of cell wall formation and ultimately, cell death.
Biochemische Und Physiologische Effekte
Ethyl N-(2-propan-2-yloxyethyl)carbamate has been shown to have minimal toxicity in animal studies. However, it is important to note that the long-term effects of ethyl N-(2-propan-2-yloxyethyl)carbamate exposure have not been fully studied. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-(2-propan-2-yloxyethyl)carbamate in lab experiments is its ease of synthesis and availability. ethyl N-(2-propan-2-yloxyethyl)carbamate is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using ethyl N-(2-propan-2-yloxyethyl)carbamate is its limited solubility in water, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ethyl N-(2-propan-2-yloxyethyl)carbamate in scientific research. One potential application is the development of new drugs with antifungal and antibacterial properties. ethyl N-(2-propan-2-yloxyethyl)carbamate may also have potential applications in the development of new materials for use in biomedical engineering. Furthermore, the antioxidant properties of ethyl N-(2-propan-2-yloxyethyl)carbamate may have potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, ethyl N-(2-propan-2-yloxyethyl)carbamate is a carbamate compound that has been widely used in scientific research due to its unique properties. ethyl N-(2-propan-2-yloxyethyl)carbamate is commonly used as a reagent in chemical reactions and as a starting material in the synthesis of other compounds. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. The future directions for the use of ethyl N-(2-propan-2-yloxyethyl)carbamate in scientific research include the development of new drugs and materials, as well as the treatment of oxidative stress-related diseases.
Synthesemethoden
Ethyl N-(2-propan-2-yloxyethyl)carbamate can be synthesized using a simple reaction between ethyl chloroformate and N-(2-propan-2-yloxyethyl)amine. The reaction takes place in anhydrous conditions and in the presence of a base such as triethylamine. The reaction yields ethyl N-(2-propan-2-yloxyethyl)carbamate as a white crystalline powder with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-propan-2-yloxyethyl)carbamate has been widely used in scientific research due to its unique properties. This compound is commonly used as a reagent in chemical reactions and as a starting material in the synthesis of other compounds. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been used as a protective agent for proteins and enzymes during purification and storage. Furthermore, ethyl N-(2-propan-2-yloxyethyl)carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
125183-20-2 |
|---|---|
Produktname |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)9-5-6-12-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
CLCSDISYGGXOOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCOC(C)C |
Kanonische SMILES |
CCOC(=O)NCCOC(C)C |
Synonyme |
Carbamic acid, [2-(1-methylethoxy)ethyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



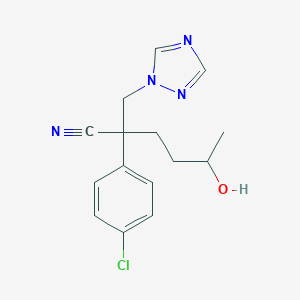
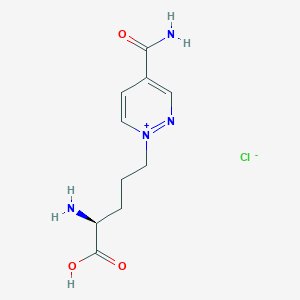
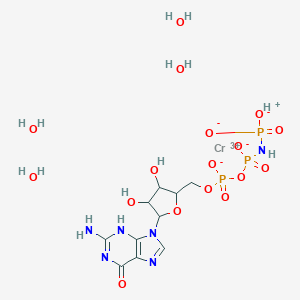
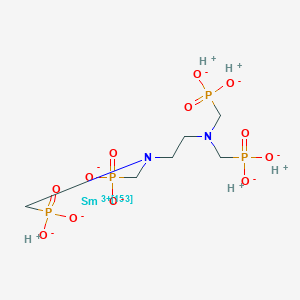

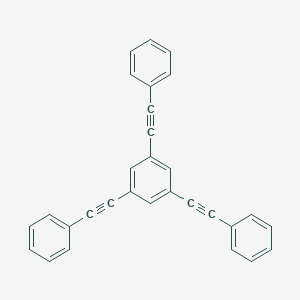
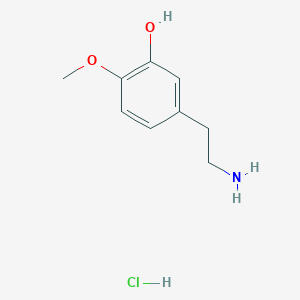
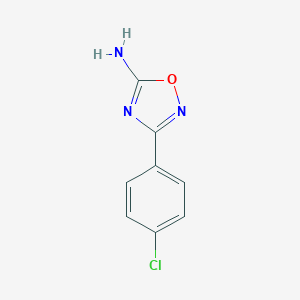
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
